molecular formula C6H14N2O2 B15207244 (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol CAS No. 651735-09-0

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol

Cat. No.: B15207244
CAS No.: 651735-09-0
M. Wt: 146.19 g/mol
InChI Key: XRUUOFYDVRDZMS-PBXRRBTRSA-N
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Description

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidine ring with hydroxyl and aminoethyl substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Reaction Steps: The key steps include the introduction of hydroxyl groups at the 3 and 4 positions and the aminoethyl group at the 2 position. This can be achieved through a series of protection, functional group transformation, and deprotection steps.

    Reaction Conditions: Common reagents and conditions include the use of protecting groups like TBDMS, reagents like sodium borohydride for reduction, and catalysts like palladium on carbon for hydrogenation.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other nitrogen-containing compounds.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can yield amides or other derivatives.

Scientific Research Applications

Potential Therapeutic Applications

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol shows potential as a therapeutic agent in conditions where glycosidase activity is implicated. Glycosidase inhibitors are significant in treating diseases like diabetes and certain cancers.

Scientific Research Applications

This compound serves as a lead compound for developing glycosidase inhibitors for treating metabolic disorders. It is also used in biochemical research due to its potential biological activities and applications in medicinal chemistry. The hydroxyethyl and hydroxyl groups enhance its binding affinity to enzymes and receptors, modulating various biological pathways.

Glycosidase Inhibition

Several 2-(aminomethyl)- and 2-(2-aminoethyl)-pyrrolidine-3,4-diol derivatives have been tested for their inhibitory activities towards glycosidases . Research indicates good inhibitors of alpha-mannosidases must have the (2R,3R,4S) configuration and possess 2-(benzylamino)methyl substituents . Stereomers with the (2S,3R,4S) configuration are competitive inhibitors of alpha-mannosidases but are less potent because they share the configuration of C(1), C(2), C(3) of beta-D-mannosides rather than that of alpha-D-mannosides . Diamines such as (2R,3S,4R)-2-[2-(phenylamino) or 2-(benzylamino)ethyl]pyrrolidine-3,4-diol inhibit beta-glucosidase from almonds .

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol: can be compared with other pyrrolidine derivatives that have similar functional groups.

    Norephedrine: A compound with a similar aminoethyl group but different ring structure.

    Proline: An amino acid with a pyrrolidine ring but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol is a chiral compound with significant biological activity, particularly as an enzyme inhibitor. Its unique stereochemistry and functional groups contribute to its reactivity and potential therapeutic applications. This article explores the compound's biological activities, focusing on its inhibitory effects on glycosidases and other related enzymes, as well as its implications in cancer research.

The molecular formula of this compound is C6H14N2O2, with a molecular weight of approximately 146.19 g/mol. It features a pyrrolidine ring with an aminoethyl substituent and hydroxyl groups at the 3 and 4 positions. These structural characteristics enhance its binding affinity to various biological targets.

Enzyme Inhibition

One of the primary biological activities of this compound is its capacity to inhibit glycosidases—enzymes that hydrolyze glycosidic bonds in carbohydrates. Studies indicate that this compound exhibits potent inhibitory effects on various glycosidases, including alpha-mannosidases. The stereochemistry plays a crucial role in its inhibitory potency; for instance, compounds with the (2R,3R,4S) configuration show enhanced inhibition compared to their stereoisomers .

Table 1: Inhibitory Activities of Pyrrolidine Derivatives

Compound NameConfigurationGlycosidase Inhibition Potency
This compound(2R,3S,4R)High
(2S,3R,4S)-2-(2-Aminoethyl)pyrrolidine-3,4-diol(2S,3R,4S)Moderate
(2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol(2R,3R,4S)Low

Case Studies

Recent research has highlighted the potential of this compound in cancer therapeutics. A study demonstrated that derivatives of pyrrolidine compounds could induce apoptosis in HL-60 cells—a human leukemia cell line—by targeting caspase-3 activity. The lead compounds exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cell lines .

Case Study Findings:

  • Caspase Activation: The compound's interaction with caspase-3 was confirmed through molecular docking studies.
  • Selective Cytotoxicity: At concentrations around 10 µM, these compounds selectively induced apoptosis in HL-60 cells without significantly affecting normal cells .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: Binding to active sites of glycosidases and other enzymes.
  • Receptor Modulation: Interacting with cellular receptors to influence signaling pathways.
  • Apoptotic Pathways: Inducing programmed cell death through caspase activation.

Properties

CAS No.

651735-09-0

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(2R,3S,4R)-2-(2-aminoethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C6H14N2O2/c7-2-1-4-6(10)5(9)3-8-4/h4-6,8-10H,1-3,7H2/t4-,5-,6+/m1/s1

InChI Key

XRUUOFYDVRDZMS-PBXRRBTRSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CCN)O)O

Canonical SMILES

C1C(C(C(N1)CCN)O)O

Origin of Product

United States

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